

Crystal Structure Analysis of Brominated Methylaniline Derivatives

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Compound of Interest

Compound Name: *4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline*

Cat. No.: B12094604

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Executive Summary

This guide details the structural characterization of brominated methylaniline derivatives—a class of compounds where the interplay between strong hydrogen bonding (amine donors), directional halogen bonding (bromine sigma-holes), and steric steering (methyl groups) creates complex lattice architectures.

For drug development professionals, these derivatives are not merely intermediates; they are model systems for understanding how halogenation modulates lipophilicity and binding affinity in active pharmaceutical ingredients (APIs). This document moves beyond standard operating procedures (SOPs) to provide a causal, self-validating framework for crystallographic analysis.

Molecular Architecture & Design Principles

Before attempting crystallization, one must understand the competing forces at play. In brominated methylanilines, the crystal lattice is a compromise between three distinct vectors:

- The Amine (

/

): A strong H-bond donor/acceptor. In the absence of other strong acceptors, it will prioritize motifs.

- The Bromine (

): Acts as a Lewis acid via its

-hole (a region of positive electrostatic potential along the C-Br bond axis). It seeks nucleophiles (lone pairs on N, or

-systems).

- The Methyl Group (

): Acts as a steric bumper. An ortho-methyl group can twist the amine out of planarity, disrupting conjugation and altering packing efficiency.

The Analyst's Goal: Determine which force dominates the lattice energy. Does the structure form H-bonded sheets (Amine-dominant) or Halogen-bonded chains (Bromine-dominant)?

Experimental Protocol: Synthesis to Crystal Growth

Synthesis & Purity Validation

Causality: Impurities >1% often poison the crystal growth face, leading to microcrystalline powders rather than single crystals. Protocol:

- Bromination: Use N-bromosuccinimide (NBS) or DBDMH rather than elemental bromine to control regioselectivity and prevent poly-bromination.
- Validation (Self-Correcting Step): Before crystallization, run a
-NMR.
 - Check: Integration of aromatic protons.[1]
 - Fail Condition: If isomeric impurities (e.g., ortho vs para bromo) are detected, recrystallize the bulk material from hot ethanol before attempting single-crystal growth.

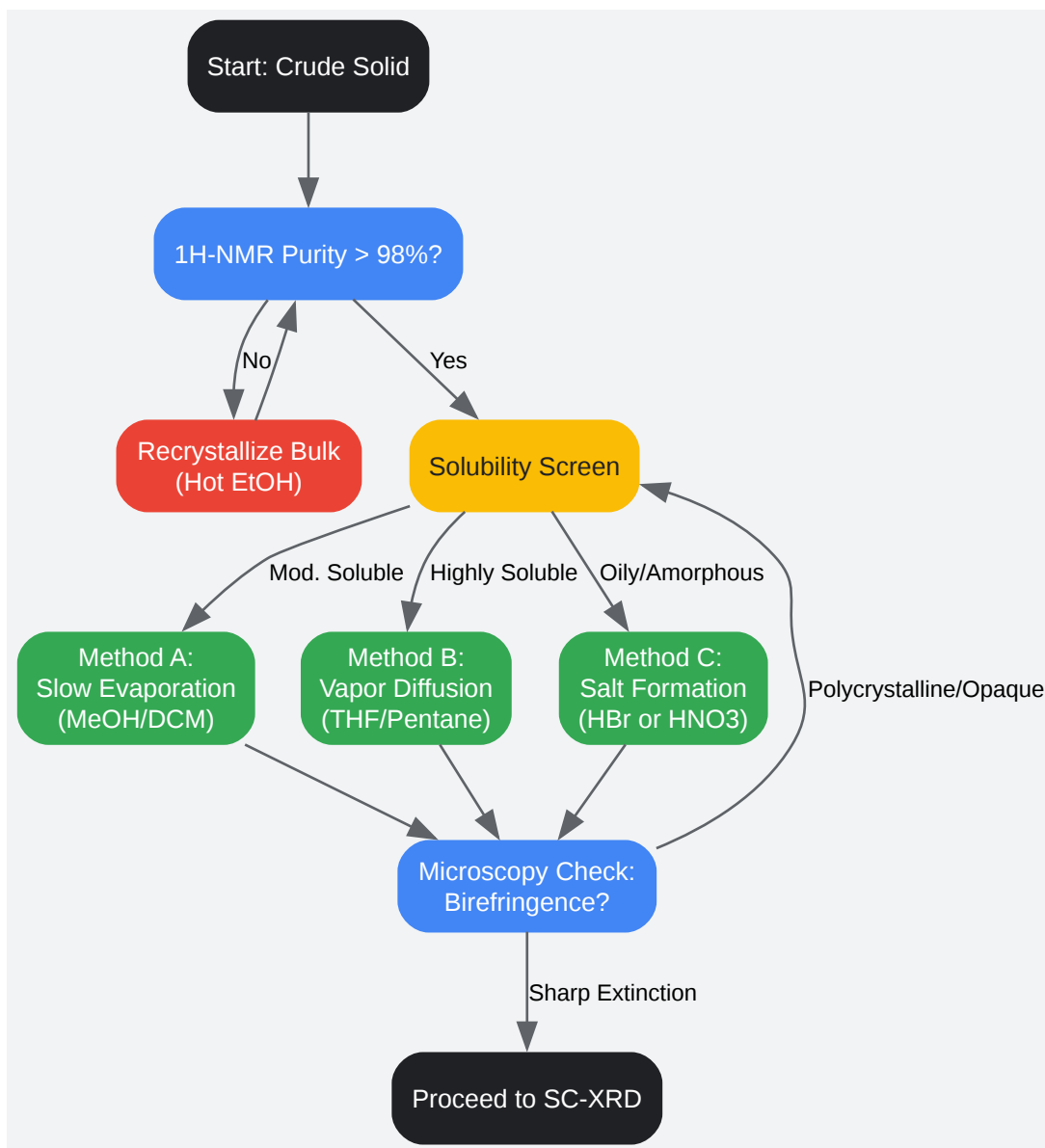
Crystallization Strategy

We employ a "Competitor Solvent" approach. Since these molecules are moderately polar, we use a binary solvent system to slow down nucleation.

Method	Solvent System	Mechanism	Target Outcome
Slow Evaporation	MeOH : DCM (1:1)	DCM solubilizes; MeOH provides H-bonding competition.	Block-like crystals (Preferred)
Vapor Diffusion	THF (inner) / Pentane (outer)	Pentane slowly lowers solubility without turbulence.	High-quality prisms
Salt Formation	EtOH + (1 eq)	Protonation eliminates N-donor ability, forcing H-bond acceptance.	Ionic layered structures

Visualization: Crystallization Workflow

The following decision tree outlines the logic for obtaining diffraction-quality crystals.



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Caption: Logic flow for selecting the optimal crystallization pathway based on solubility and initial purity.

X-Ray Diffraction & Data Reduction[2][3][4] Data Collection Parameters

Bromine (

) is a heavy atom. This presents both an advantage (easy phasing) and a challenge (absorption).

- Radiation Source: Molybdenum (Mo-K),
is mandatory.
 - Reasoning: Copper (Cu) radiation causes significant fluorescence with Bromine, leading to high background noise and severe absorption errors (is high).
- Temperature: Collect at 100 K.
 - Reasoning: Methyl groups often exhibit rotational disorder at room temperature. Freezing this motion improves resolution at high angles (Å).

Data Reduction Protocol

- Integration: Use standard profiles (e.g., SAINT or CrysAlisPro).
- Absorption Correction (Critical):
 - Apply Multi-scan correction (SADABS/Scale3 ABSPACK).
 - Self-Validation: Check . If the ratio is , face-indexed numerical absorption correction is required to prevent "ghost" electron density peaks near the Br atom.

Structure Solution & Refinement

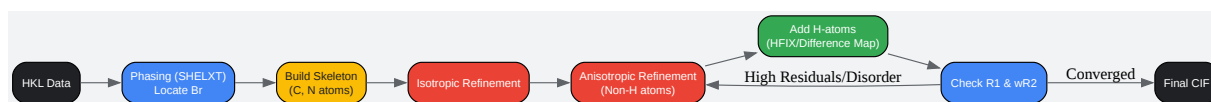
The Solution Pathway

Using SHELXT (Intrinsic Phasing), the Br atom will appear immediately as the highest peak (). The phenyl ring and nitrogen usually follow in the first difference Fourier map.

Refinement Challenges (SHELXL)

- Methyl Disorder: The methyl hydrogens often cannot be located in difference maps.
 - Solution: Use the HFIX 137 command (idealized methyl group allowing rotation) rather than HFIX 13 (staggered).
- Amine Protons:
 - Best Practice: Locate N-H protons in the difference map () and refine their coordinates freely with isotropic thermal parameters (of N).
 - Fallback: If unstable, restrain using DFIX 0.87 0.02.

Visualization: Refinement Logic



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Caption: Iterative refinement cycle emphasizing the progression from heavy atom phasing to hydrogen placement.

Advanced Analysis: Hirshfeld Surfaces & Halogen Bonding[5][7][8][9]

Standard "ball-and-stick" models fail to quantify the surface properties that drive drug binding. We employ Hirshfeld Surface Analysis (using CrystalExplorer) to visualize the "Sigma Hole."

Interpreting the Surface

The Hirshfeld surface maps the normalized contact distance (

).[2]

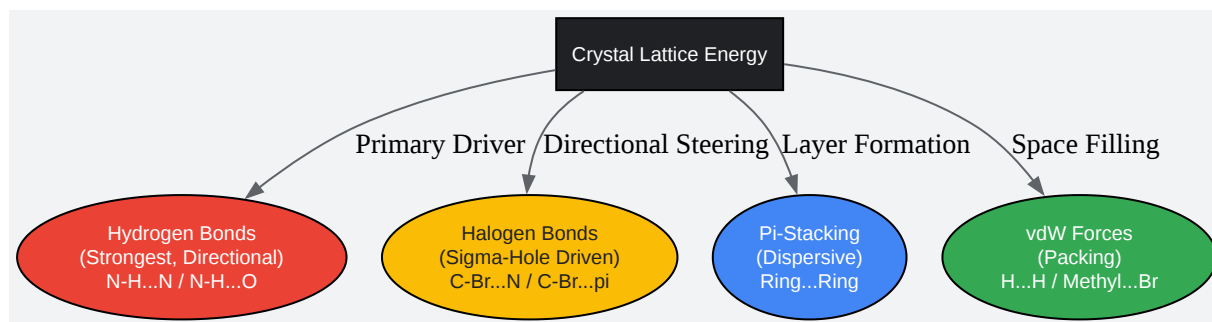
- Red Regions (): Indicates contacts shorter than the sum of van der Waals radii.
 - Expectation: In brominated methylanilines, look for red spots at the tip of the Bromine atom (interacting with an adjacent N or -cloud). This confirms Halogen Bonding.
- White Regions (): vdW contacts.
- Blue Regions (): No close contacts.

Quantitative Fingerprint Analysis

Deconstruct the 2D fingerprint plot to quantify lattice energy contributors:

- Br...Br Contacts: Look for a "bow-tie" feature on the diagonal. This signifies Type I (symmetrical) halogen contacts.
- H...Br Contacts: Often appear as "wings." These represent or hydrogen bonds.
- C...C Contacts: A green region on the diagonal indicating stacking (enhanced by the electron-withdrawing Br).

Visualization: Interaction Hierarchy



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Caption: Hierarchy of intermolecular forces stabilizing the brominated methylaniline lattice.

Data Presentation for Reporting

When reporting these structures in a pharmaceutical context, summarize the crystallographic data in a standardized table.

Table 1: Crystallographic Data Summary Template

Parameter	Value (Example)	Relevance
Formula		Confirmation of stoichiometry
Space Group		Most common for organic achiral molecules
Z	4	Number of molecules per unit cell
R1 (I > 2)	0.035 (3.5%)	Measure of model precision (Target < 5%)
Goodness of Fit (GooF)	1.05	Should be close to 1.0
Br...N Distance	2.95 Å	Indicates strong Halogen Bond (Sum of vdW radii ~3.4 Å)
C-Br...N Angle	175°	Linearity confirms Sigma-hole interaction

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